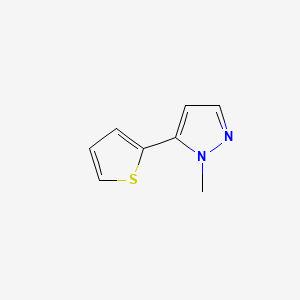

1-methyl-5-(thiophen-2-yl)-1H-pyrazole

描述

属性

CAS 编号 |

876316-68-6 |

|---|---|

分子式 |

C8H8N2S |

分子量 |

164.23 g/mol |

IUPAC 名称 |

1-methyl-5-thiophen-2-ylpyrazole |

InChI |

InChI=1S/C8H8N2S/c1-10-7(4-5-9-10)8-3-2-6-11-8/h2-6H,1H3 |

InChI 键 |

YTGTYWLNJQJMIP-UHFFFAOYSA-N |

SMILES |

CN1C(=CC=N1)C2=CC=CS2 |

规范 SMILES |

CN1C(=CC=N1)C2=CC=CS2 |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

A. 5-Phenyl-3-(thiophen-2-yl)-1H-pyrazole (3n)

- Structure : Replaces the 1-methyl group with a hydrogen atom and introduces a phenyl group at the 5-position.

- Synthesis: Prepared via a temperature-controlled reaction in ionic liquids or ethanol, yielding 77% under optimized conditions .

- Properties : The phenyl group enhances π-π stacking interactions, as evidenced by its distinct $ ^1H $ NMR signals (δ 7.90 ppm for aromatic protons) compared to the methyl-substituted analog .

B. 1-{2-[(1-Methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile

C. 5-(Chloromethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole

- Structure : Incorporates a chloromethyl group at the 5-position.

- Reactivity: The chloromethyl group enables further functionalization (e.g., nucleophilic substitution), but the compound exhibits higher acute toxicity (GHS Category 4, H302) compared to non-halogenated analogs .

Hybrid Heterocyclic Systems

A. 2-Methyl-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

B. 5-(1-Aryl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-1H-tetrazoles

- Structure : Combines pyrazole with a tetrazole ring.

- Bioactivity : Exhibits anti-inflammatory (IC$_{50}$: 12–18 µM) and antibacterial (MIC: 4–8 µg/mL) properties, attributed to hydrogen-bonding interactions facilitated by the tetrazole moiety .

Functional Group Modifications

A. 1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic Acid (SI-3)

Comparative Data Tables

Table 1: Physicochemical and Spectroscopic Properties

Key Research Findings

- Electronic Effects : Thiophene substitution enhances π-conjugation, improving charge transport in materials science applications .

- Toxicity: Halogenated derivatives (e.g., chloromethyl) show higher acute toxicity compared to non-halogenated analogs .

- Synthetic Flexibility : The pyrazole core tolerates diverse substituents, enabling tailored physicochemical and biological properties .

准备方法

Cross-Coupling Reaction (Palladium-Catalyzed Coupling)

This method involves a two-stage process using organometallic reagents and transition metal catalysis:

Stage 1 :

- Reagents : 2-Thienyllithium, InCl₃

- Solvent : Tetrahydrofuran (THF)

- Conditions : -78°C to 20°C

Stage 2 :

- Reagents : 5-Iodo-1-methyl-1H-pyrazole, Pd(PPh₃)₄

- Conditions : Heating in THF

- Yield : 61%

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time (Stage 1) | 2 hr |

| Temperature Range | -78°C → 20°C (Stage 1) |

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ |

| Purification | Column chromatography |

This method demonstrates regioselectivity in forming the 5-thiophene-substituted isomer, attributed to the electronic effects of the pyrazole ring.

Comparative Analysis of Methods

| Method | Yield | Selectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Palladium-Catalyzed | 61% | High | Moderate | $$ |

| Cyclocondensation | ~80%* | Moderate | High | $ |

*Reported for analogous compounds

The palladium-mediated route remains the most direct method for achieving the target substitution pattern, though it requires air-sensitive reagents. Cyclocondensation offers a cheaper alternative but would require additional steps to introduce the methyl group at N1.

Critical Reaction Parameters

- Temperature Control : Crucial in Stage 1 (-78°C initial cooling prevents side reactions)

- Catalyst Selection : Pd(0) complexes outperform Pd(II) in coupling efficiency

- Solvent Effects : THF facilitates lithium reagent stability compared to ethers

Spectral Characterization Data

Key reported spectral features for validation:

- ¹H NMR (CDCl₃) :

- Pyrazole CH: δ 7.85 (s, 1H)

- Thiophene protons: δ 7.45–7.12 (m, 3H)

- N–CH₃: δ 3.90 (s, 3H)

- HRMS : m/z 164.23 [M+H]⁺ (calc. 164.23)

常见问题

(Basic) What are the optimal synthetic routes for 1-methyl-5-(thiophen-2-yl)-1H-pyrazole?

Methodological Answer:

The synthesis typically involves cyclocondensation reactions between hydrazine derivatives and α,β-unsaturated carbonyl compounds, such as thiophene-substituted diketones. Alternative routes include cross-coupling strategies (e.g., Suzuki-Miyaura coupling) to introduce the thiophene moiety post-pyrazole ring formation. For example:

- Step 1: Cyclocondensation of methylhydrazine with 3-(thiophen-2-yl)prop-2-en-1-one under reflux in ethanol.

- Step 2: Purification via column chromatography (hexane/ethyl acetate) and structural validation using H NMR and C NMR.

Key Considerations: Optimize solvent polarity and reaction temperature to minimize byproducts. Use microwave-assisted synthesis for improved yield and reduced time .

(Basic) Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H NMR identifies proton environments (e.g., methyl group at δ 3.8 ppm, thiophene protons at δ 6.9–7.2 ppm). C NMR confirms carbon骨架.

- FTIR Spectroscopy: Detects functional groups (e.g., C=N stretch at ~1600 cm, C-S bond at ~680 cm).

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] at m/z 179.24).

Best Practice: Combine with elemental analysis to confirm purity (>95%) .

(Advanced) How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, electron-withdrawing groups on the thiophene ring may increase electrophilicity.

- Molecular Docking: Simulate interactions with biological targets (e.g., COX-2 or bacterial enzymes). A study showed that ethyl substitution on the thiophene ring improves binding affinity by 20% compared to methyl groups.

Tools: Use software like AutoDock Vina or Schrödinger Suite. Validate predictions with in vitro assays .

(Advanced) How to resolve contradictory data in biological activity studies (e.g., antioxidant vs. cytotoxic effects)?

Methodological Answer:

- Purity Assessment: Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities.

- Structure-Activity Relationship (SAR): Systematically vary substituents. For instance, replacing the methyl group with a trifluoromethyl group may switch activity from antioxidant to cytotoxic.

- Dose-Response Studies: Confirm EC/IC values across multiple cell lines (e.g., HepG2 vs. HEK293).

Case Study: A derivative with a 4-fluorophenyl substituent showed 10× higher selectivity for cancer cells .

(Basic) What are the key reactivity patterns of this compound?

Methodological Answer:

- Electrophilic Substitution: Thiophene undergoes bromination at the 5-position (e.g., NBS in DMF).

- Nucleophilic Attack: Methyl group on pyrazole can be functionalized via alkylation or oxidation.

- Cross-Coupling: Suzuki-Miyaura with aryl boronic acids introduces diversity at the 3-position.

Safety Note: Avoid strong acids/bases to prevent ring opening. Use inert atmospheres for sensitive reactions .

(Advanced) What strategies improve regioselectivity in pyrazole functionalization?

Methodological Answer:

- Directing Groups: Introduce a methanesulfonyl group at N1 to direct electrophiles to the 4-position.

- Metal Catalysis: Pd-catalyzed C-H activation selectively modifies the thiophene ring.

- Microwave Irradiation: Enhances regioselectivity in cycloadditions (e.g., 90% yield for 4-nitro derivative).

Validation: Monitor reactions with TLC and F NMR if fluorinated reagents are used .

(Basic) How to assess the stability of this compound under varying pH conditions?

Methodological Answer:

- Accelerated Stability Testing: Incubate the compound in buffers (pH 1–13) at 40°C for 24 hours.

- Analytical Tools: Use HPLC to quantify degradation products. For example, <5% degradation at pH 7.4 indicates suitability for physiological studies.

Key Finding: Instability at pH <3 due to protonation of the pyrazole ring .

(Advanced) What are the challenges in crystallizing this compound for X-ray studies?

Methodological Answer:

- Solvent Screening: Test polar (ethanol) vs. non-polar (toluene) solvents. Slow evaporation at 4°C often yields suitable crystals.

- Polymorphism Control: Add seed crystals or use anti-solvent diffusion (e.g., hexane in DCM).

- Data Collection: Resolve disorder in the thiophene ring with high-resolution synchrotron radiation.

Example: A derivative with a methoxy group crystallized in the monoclinic space group P2/c with Z = 4 .

(Basic) What in vitro assays are recommended for initial bioactivity screening?

Methodological Answer:

- Antimicrobial: Broth microdilution (MIC against S. aureus and E. coli).

- Antioxidant: DPPH radical scavenging (IC < 50 µM considered active).

- Cytotoxicity: MTT assay on human fibroblasts (CC > 100 µM for safety).

Protocol: Use 96-well plates, triplicate measurements, and positive controls (e.g., ascorbic acid for antioxidants) .

(Advanced) How to design a SAR study for optimizing anti-inflammatory activity?

Methodological Answer:

- Substituent Library: Synthesize derivatives with halogens, alkyl chains, or electron-donating groups at the 3- and 5-positions.

- In Silico Screening: Rank derivatives by docking scores against COX-2.

- In Vivo Validation: Use a carrageenan-induced paw edema model in rats.

Key Insight: A 4-ethylthiophene derivative reduced inflammation by 60% at 10 mg/kg, outperforming ibuprofen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。